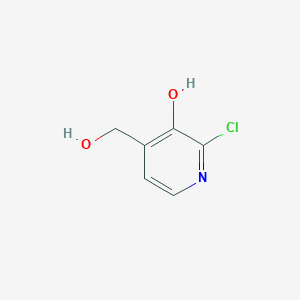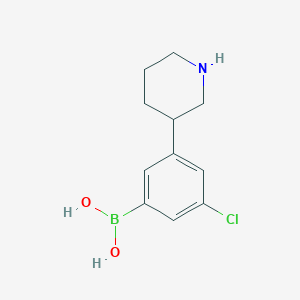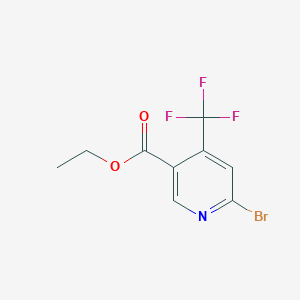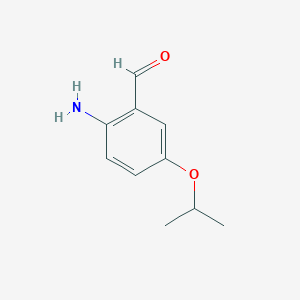
3-Fluoro-2,4-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2,4-dimethylpyridine is a fluorinated pyridine derivative with the molecular formula C7H8FN. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. The presence of both fluorine and methyl groups on the pyridine ring imparts distinct electronic and steric characteristics, making it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2,4-dimethylpyridine can be achieved through several methods. One common approach involves the fluorination of 2,4-dimethylpyridine using Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis(tetrafluoroborate)). This method provides a high yield of the desired product .
Another method involves the reaction of 3-bromo-2,4-dimethylpyridine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable and cost-effective production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2,4-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Fluorinating Agents: Selectfluor®, potassium fluoride (KF)
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Major Products Formed
Substitution Products: Methoxy-substituted pyridines
Oxidation Products: Aldehydes, carboxylic acids
Reduction Products: Piperidine derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Fluoro-2,4-dimethylpyridine in biological systems involves its interaction with specific molecular targets. The presence of the fluorine atom can influence the compound’s binding affinity to enzymes and receptors. Fluorine’s high electronegativity can enhance hydrogen bonding interactions and alter the compound’s overall lipophilicity, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methylpyridine
- 3-Fluoro-4-methylpyridine
- 2,4-Difluoropyridine
Comparison
3-Fluoro-2,4-dimethylpyridine is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring. This arrangement imparts distinct electronic and steric properties compared to other fluorinated pyridines. For example, 2-Fluoro-4-methylpyridine lacks the additional methyl group at the 2-position, which can significantly alter its reactivity and interaction with other molecules .
Properties
| 1227575-02-1 | |
Molecular Formula |
C7H8FN |
Molecular Weight |
125.14 g/mol |
IUPAC Name |
3-fluoro-2,4-dimethylpyridine |
InChI |
InChI=1S/C7H8FN/c1-5-3-4-9-6(2)7(5)8/h3-4H,1-2H3 |
InChI Key |
ANSKFBDJVMXKBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



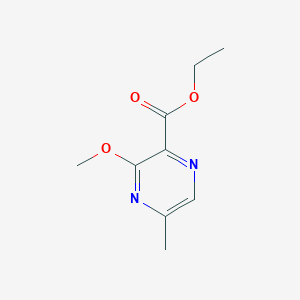
![Trans-1'-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride](/img/structure/B13662531.png)
![2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine](/img/structure/B13662538.png)


